1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole
Description
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-8-16-11-15-10-14-12-6-4-5-7-13(12)15/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEIFQABLPHUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves the reaction of 1H-benzimidazole with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions. Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free benzimidazole
Major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the parent benzimidazole, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity.
- Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of benzo[d]imidazole, including 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against resistant strains of bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections resistant to conventional antibiotics .
Material Science
In material science, this compound is utilized in formulating advanced materials such as coatings and adhesives. Its silane properties enhance adhesion and durability, making it valuable for various industrial applications.
- Application Example: Coatings
The incorporation of this compound into coating formulations has been shown to improve the mechanical properties and resistance to environmental factors, thereby extending the lifespan of coated materials.
Catalysis
This compound acts as a catalyst in organic reactions, facilitating faster reaction rates and higher yields essential for efficient chemical manufacturing processes. Its catalytic properties are particularly beneficial in synthesizing complex organic molecules.
- Case Study: Reaction Efficiency
Research indicates that using this compound as a catalyst in specific reactions resulted in yield improvements of up to 30% compared to traditional catalysts .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent aiding in the detection and quantification of various substances in complex mixtures. Its effectiveness enhances research accuracy and reliability.
- Application Example: Detection Techniques
The compound has been successfully used in chromatographic methods to separate and identify components within mixtures, showcasing its utility in both academic research and industrial quality control processes.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with molecular targets through its benzimidazole core. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. This can lead to effects such as the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Group Variations
Substituent Diversity
- SEM-protected benzimidazole: Features the SEM group, which is hydrolytically stable but acid-labile. This group is primarily used to protect reactive sites during multi-step syntheses, as seen in the preparation of 2-((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methoxy)-1H-benzo[d]imidazole, where SEM is removed via TFA/CH$2$Cl$2$ .
- Pyrimidinyl-substituted benzimidazoles : Derivatives like 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole () incorporate pyrimidine rings, enhancing interactions with biological targets (e.g., V600EBRAF kinase in anticancer studies).
- Heterocyclic substituents : Compounds such as 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole (L3, ) and furan-substituted analogs () exhibit improved electronic properties for antiviral or catalytic applications.
- Sulfonamide-linked derivatives: Examples like 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles () combine benzimidazole with sulfonamide and dihydropyridine moieties, broadening antimicrobial activity.
Physicochemical Properties
- Lipophilicity : The SEM group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, sulfonamide () or pyridyl () substituents enhance polarity.
- Stability : SEM-protected derivatives resist nucleophilic degradation but are susceptible to acidic cleavage. Thiophene- or furan-substituted benzimidazoles () exhibit stability under aerobic, aqueous conditions due to their conjugated systems.
Comparative Data Table
Biological Activity
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole, commonly referred to as TSM-BI, is a compound that has garnered attention in various fields, particularly in pharmaceutical development and materials science. Its unique chemical structure allows it to play significant roles in biological activities, making it a subject of interest for researchers.
- Molecular Formula : CHNOSi
- Molecular Weight : 248.396 g/mol
- CAS Number : 101226-37-3
Pharmaceutical Development
TSM-BI serves as a key intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study : A study evaluated the effects of TSM-BI on neuronal cell lines, demonstrating its potential to improve neuroprotective properties against oxidative stress, which is critical in neurodegenerative diseases. The compound exhibited an IC value of approximately 15 µM, indicating significant protective effects at this concentration .
Material Science
The compound is also utilized in formulating advanced materials like coatings and adhesives due to its silane properties, which enhance adhesion and durability. It has shown promise in improving the mechanical properties of polymer composites.
Catalysis
TSM-BI has been identified as a catalyst in various organic reactions. Its ability to facilitate faster reaction rates and higher yields is essential for efficient chemical manufacturing processes. For instance, it has been used in cross-coupling reactions, demonstrating improved yields compared to traditional catalysts.
Analytical Chemistry
In analytical chemistry, TSM-BI acts as a reagent aiding the detection and quantification of various substances in complex mixtures. This capability enhances research accuracy across multiple disciplines.
Research Findings
The biological activity of TSM-BI can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, its structural similarity to known neuroprotective agents allows it to modulate pathways related to neuronal survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole, and how does the SEM (2-(trimethylsilyl)ethoxymethyl) group influence reactivity?
- The SEM group is widely used to protect nitrogen atoms in heterocycles due to its stability under basic/acidic conditions and ease of removal. A typical synthesis involves reacting 1H-benzimidazole derivatives with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or K₂CO₃ in aprotic solvents (e.g., DMF or THF). For example, in the synthesis of methyl 4,5-difluoro-2-((1-methylpiperidin-3-yl)amino)-1-SEM-protected benzimidazole, SEM-Cl was introduced under anhydrous conditions to prevent premature deprotection . The SEM group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent functionalization.
Q. How can the purity and structural integrity of SEM-protected benzimidazole derivatives be validated?
- Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR can confirm SEM group incorporation (e.g., trimethylsilyl protons at δ −0.05 ppm and SEM methylene protons at δ 3.5–3.7 ppm ).
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS verifies molecular ion peaks.
- Chromatography : TLC (e.g., hexane:EtOAc = 60:40) or HPLC monitors reaction progress and purity .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S content to confirm stoichiometry .
Advanced Research Questions
Q. What strategies are employed to optimize the removal of the SEM group without damaging the benzimidazole core?
- The SEM group is typically cleaved using acidic conditions (e.g., trifluoroacetic acid, TFA) or fluoride ions (e.g., TBAF in THF). For acid-sensitive substrates, TFA in dichloromethane (DCM) at 0–25°C selectively removes SEM while preserving functional groups like esters or amines. For example, SEM deprotection in a benzimidazole-based kinase inhibitor was achieved using 50% TFA in DCM, yielding the free NH-benzimidazole without side reactions . Fluoride-based deprotection is preferred for electron-rich aromatic systems prone to acid-induced rearrangements.
Q. How does the SEM-protected benzimidazole scaffold perform in structure-activity relationship (SAR) studies for antimicrobial or anticancer targets?
- SEM-protected benzimidazoles serve as intermediates for generating diverse analogs. For instance:
- Antimicrobial activity : Derivatives with halogenated aryl substituents (e.g., 4-chlorophenyl or 4-bromophenyl) showed enhanced activity against S. aureus and S. typhi (MIC = 2–8 µg/mL) .
- EGFR inhibition : 2-Phenyl-SEM-benzimidazoles with electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position exhibited IC₅₀ values < 1 µM in kinase assays, attributed to improved hydrophobic interactions in the ATP-binding pocket .
Q. What catalytic systems improve the efficiency of SEM-protected benzimidazole synthesis?
- Nano-SiO₂ catalysts : Enhanced reaction rates and yields (up to 92%) in solvent-free conditions for benzimidazole cyclization, attributed to high surface area and Lewis acidity .
- Pd/Cu-mediated cross-coupling : Suzuki-Miyaura reactions with SEM-protected benzimidazoles tolerate diverse boronic acids (e.g., aryl, heteroaryl) for late-stage diversification .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for SEM protection at 80°C vs. 12 h conventionally) .
Methodological Challenges and Solutions
Q. How are tautomeric equilibria in SEM-protected benzimidazoles characterized, and how do they impact biological activity?
- Benzimidazoles exist in 1H- and 3H-tautomeric forms, which can be resolved using:
- VT-NMR : Variable-temperature NMR in DMSO-d₆ reveals shifting proton signals (e.g., NH protons at δ 11–12 ppm) due to tautomer interconversion .
- X-ray crystallography : Solid-state structures confirm dominant tautomers. For example, 2-(indol-3-ylthio)-5-methoxy-SEM-benzimidazole crystallized as the 1H-tautomer, with the SEM group stabilizing the N1 position .
Q. What precautions are necessary when handling SEM-protected benzimidazoles in moisture-sensitive reactions?
- Anhydrous conditions : Use Schlenk lines or gloveboxes for SEM-Cl reactions.
- Inert atmosphere : Maintain N₂/Ar blankets during deprotection to prevent SEM hydrolysis.
- Stability testing : Monitor SEM-protected intermediates via TLC or LC-MS after storage at −20°C to detect degradation .
Data Contradictions and Resolution
Q. How can discrepancies in reported antimicrobial activities of SEM-benzimidazoles be addressed?
- Variability in MIC values (e.g., 2–32 µg/mL for similar derivatives) may arise from:
- Strain specificity : S. aureus vs. Gram-negative pathogens require tailored substituents (e.g., lipophilic groups for membrane penetration).
- Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and control for solvent effects (e.g., DMSO ≤ 1% v/v) .
Tables
Table 1. Selected SEM-protected benzimidazole derivatives and their bioactivities
| Compound ID | Substituents | Biological Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|---|
| 35 | 1-Naphthoyl | Serotonin 5-HT₆R | IC₅₀ = 12 nM | |
| 9c | 4-Bromophenyl | Antimicrobial | MIC = 4 µg/mL | |
| Sb1 | 2-Phenyl | EGFR Kinase | IC₅₀ = 0.8 µM |
Table 2. Common deprotection conditions for SEM groups
| Reagent | Solvent | Temperature | Yield (%) | Application Example |
|---|---|---|---|---|
| TFA | DCM | 0–25°C | 85–95 | Anticancer leads |
| TBAF | THF | 25°C | 75–90 | Fluorescent probes |
| HCl (conc.) | MeOH | Reflux | 60–70 | Antimicrobial agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
